3-Hydrazono-2,3-dihydroisoxazole hydrochloride
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Overview
Description
3-Hydrazineylisoxazole hydrochloride is a heterocyclic compound containing both nitrogen and oxygen atoms within its five-membered isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydrazineylisoxazole hydrochloride typically involves the reaction of isoxazole derivatives with hydrazine. One common method includes the reaction of 3-chloroisoxazole with hydrazine hydrate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions in ethanol, leading to the formation of 3-hydrazineylisoxazole, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: Industrial production of 3-hydrazineylisoxazole hydrochloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Hydrazineylisoxazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of hydrazine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed:
- Oxidation products include oxo derivatives of isoxazole.
- Reduction products are hydrazine derivatives.
- Substitution reactions yield a variety of substituted isoxazole compounds .
Scientific Research Applications
3-Hydrazineylisoxazole hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 3-hydrazineylisoxazole hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-Amino-5-methylisoxazole: Similar structure but with an amino group instead of a hydrazine group.
3-Hydroxyisoxazole: Contains a hydroxyl group, leading to different chemical properties and reactivity.
3-Methylisoxazole: A simpler derivative with a methyl group, lacking the hydrazine functionality.
Uniqueness: 3-Hydrazineylisoxazole hydrochloride is unique due to its hydrazine group, which imparts distinct reactivity and potential for forming various derivatives. This uniqueness makes it a valuable compound in synthetic chemistry and medicinal research .
Properties
Molecular Formula |
C3H6ClN3O |
---|---|
Molecular Weight |
135.55 g/mol |
IUPAC Name |
1,2-oxazol-3-ylhydrazine;hydrochloride |
InChI |
InChI=1S/C3H5N3O.ClH/c4-5-3-1-2-7-6-3;/h1-2H,4H2,(H,5,6);1H |
InChI Key |
UKUWXEMAGJMJBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CON=C1NN.Cl |
Origin of Product |
United States |
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